Homoveratric acid
Overview
Description
Mechanism of Action
Target of Action
Homoveratric acid, also known as homoveratrumate, belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups
Mode of Action
It has been used as a template in the synthesis of imprinted polymers . The imprinted polymer prepared from allylamine had the highest affinity to the template, showing an imprinting factor of 3.43 . The selective binding interactions arose from cooperative three-point interactions between the carboxylic acid and the two methoxy groups in the template and amino groups in the polymer cavities .
Biochemical Pathways
This compound was found to be the main urinary metabolite of homoveratrylamine [2- (3,4-dimethoxyphenyl)ethylamine], a potential metabolite of dopamine with two methylated hydroxyl groups in the aromatic ring .
Result of Action
It is known that this compound is a metabolite found in human urine , suggesting that it is involved in human metabolic processes.
Biochemical Analysis
Biochemical Properties
Homoveratric acid is a potential metabolite of dopamine with two methylated hydroxyl groups in the aromatic ring . It is found to be the main urinary metabolite of homoveratrylamine , which suggests that it interacts with enzymes and proteins involved in dopamine metabolism.
Cellular Effects
The specific cellular effects of this compound are not well-studied. As a metabolite of dopamine, it may influence cell function indirectly through its role in dopamine metabolism. Dopamine is known to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its role as a metabolite of dopamine, it may exert its effects at the molecular level through interactions with biomolecules involved in dopamine metabolism .
Temporal Effects in Laboratory Settings
It has been found in urine , suggesting that it is stable enough to be excreted from the body and could potentially have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the metabolic pathways related to dopamine metabolism, given its role as a potential metabolite of dopamine
Transport and Distribution
Given its presence in urine , it is likely that it can be transported out of cells and tissues and excreted from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenylacetic acid can be synthesized through various methods. One common method involves the reaction of veratraldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide, followed by hydrolysis .
Industrial Production Methods: Industrial production of 3,4-Dimethoxyphenylacetic acid typically involves the use of veratraldehyde as a starting material. The process includes the condensation of veratraldehyde with malonic acid, followed by decarboxylation to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphenylacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Oxidation of 3,4-Dimethoxyphenylacetic acid can yield 3,4-dimethoxybenzoic acid.
Reduction: Reduction can produce 3,4-dimethoxyphenylethanol.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents used.
Scientific Research Applications
3,4-Dimethoxyphenylacetic acid has captivated the scientific community due to its diverse biological activities . Its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Medicine: Investigated for its potential antitumor activities and as a component in drug formulations.
Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.
Comparison with Similar Compounds
Homovanillic acid: Similar in structure but contains a hydroxyl group instead of a methoxy group.
Vanillic acid: Contains a hydroxyl group at the 4-position instead of a methoxy group.
Veratric acid: Contains two methoxy groups at the 3 and 4 positions but has a carboxyl group directly attached to the benzene ring.
Uniqueness: 3,4-Dimethoxyphenylacetic acid is unique due to its specific arrangement of methoxy groups and its role in biological systems, particularly in plant cell wall integrity and regulation of stomatal closure .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAXWQRULBZETB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059086 | |
Record name | Benzeneacetic acid, 3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Homoveratric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93-40-3 | |
Record name | (3,4-Dimethoxyphenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethoxyphenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homoveratric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Homoveratric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 3,4-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOVERATRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY50GIT3C7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Homoveratric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 °C | |
Record name | Homoveratric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.